molecular formula C21H26N3O2.CH3O4S B1172300 Ethyl (2E,4E)-6-methyl-2,4-heptadienoate CAS No. 10236-06-3

Ethyl (2E,4E)-6-methyl-2,4-heptadienoate

Cat. No.: B1172300
CAS No.: 10236-06-3
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Description

Ethyl (2E,4E)-6-methyl-2,4-heptadienoate is an α,β-unsaturated ester characterized by a conjugated diene system (2E,4E) and a methyl substituent at the 6-position of the heptadienoate chain. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. The compound’s structure confers reactivity typical of conjugated dienes, such as participation in Diels-Alder reactions, while the ester group enables hydrolysis or nucleophilic substitution.

Properties

CAS No.

10236-06-3

Molecular Formula

C21H26N3O2.CH3O4S

Synonyms

6-Methyl-2,4-heptadienoic acid ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl (2E,4E)-6-methyl-2,4-heptadienoate with structurally related compounds, focusing on substituent effects, spectroscopic properties, and reactivity.

Ethyl (2E,4E)-2,4-dimethyl-2,4-heptadienoate

  • Structural Difference : Methyl groups at positions 2 and 4 instead of 6.
  • Impact :
    • Increased steric hindrance reduces reactivity in cycloaddition reactions.
    • IR Data : Peaks at 2044, 1985, and 1970 cm⁻¹ (iron-carbonyl stretching in the iron complex) .
    • ¹H NMR : Distinct δ 5.86 (s, HC-3) and δ 2.17 (s, H3CC-4) .
  • Applications: Forms organometallic complexes (e.g., iron complex 137), suggesting utility in catalysis .

Ethyl (2E,4E)-6-oxo-2,4-heptadienoate

  • Structural Difference : Oxo group at position 6 instead of methyl.
  • Impact :
    • The electron-withdrawing oxo group enhances electrophilicity at the α,β-unsaturated system.
    • Molecular Formula : C₉H₁₂O₃ (vs. C₁₀H₁₄O₂) .
    • Synthesis : Prepared via Rh₂(OAc)₄-catalyzed addition of ethyl diazoacetate to 2-methylfuran with 19:1 regioselectivity .
  • Reactivity : Prone to nucleophilic attacks at the carbonyl, enabling transformations like aldol condensations .

Ethyl (2E,4E)-6-hydroxy-3-methylhepta-2,4-dienoate

  • Structural Difference : Hydroxyl at position 6 and additional methyl at position 3.
  • Impact: Hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents. Synthesis: Produced via NaBH₄ reduction of a ketone precursor .

(2E)-6-Methyl-2,6-heptadienyl 3-methylbutanoate

  • Structural Difference: Double bonds at positions 2 and 6 (vs. 2 and 4) and a bulkier 3-methylbutanoate ester.
  • Impact :
    • Shorter conjugation length reduces stabilization of the diene system.
    • Molecular Weight : 210.319 g/mol (vs. 166.22) .
  • Applications : Likely used in fragrances due to branched ester structure .

(2E,4E)-6-Methyl-2,4-heptadien-1-ol

  • Structural Difference : Alcohol (-OH) at position 1 instead of an ethyl ester.
  • Impact :
    • Higher boiling point due to hydrogen bonding.
    • Molecular Formula : C₈H₁₄O (vs. C₁₀H₁₄O₂) .
  • Reactivity : Susceptible to oxidation to aldehydes or ketones .

Comparative Data Table

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Reactivity/Applications
This compound C₁₀H₁₄O₂ 6-methyl 166.22 Diels-Alder reactions, flavor chemistry
Ethyl (2E,4E)-2,4-dimethyl-2,4-heptadienoate C₁₁H₁₆O₂ 2,4-dimethyl 186.25 Organometallic complexes
Ethyl (2E,4E)-6-oxo-2,4-heptadienoate C₉H₁₂O₃ 6-oxo 168.19 Nucleophilic additions
Ethyl (2E,4E)-6-hydroxy-3-methylhepta-2,4-dienoate C₁₁H₁₆O₃ 3-methyl, 6-hydroxy 200.23 Bromination precursor
(2E)-6-Methyl-2,6-heptadienyl 3-methylbutanoate C₁₃H₂₂O₂ 2,6-diene, branched ester 210.31 Fragrance applications

Key Research Findings

  • Synthetic Methods: Ethyl (2E,4E)-6-oxo-2,4-heptadienoate is synthesized via Rh-catalyzed intermolecular addition with high regioselectivity (19:1) . Ethyl (2E,4E)-6-hydroxy-3-methylhepta-2,4-dienoate is obtained in 99% yield via NaBH₄ reduction .
  • Spectroscopic Trends :
    • Methyl substituents (e.g., at position 6) upfield-shift adjacent protons in ¹H NMR (δ 1.70–1.61 for HC-7 in ).
    • Oxo groups introduce strong IR stretches near 1691 cm⁻¹ (C=O) .
  • Reactivity Insights :
    • Brominated derivatives (e.g., 6-bromo) enable further functionalization via cross-coupling reactions .

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